3-(4-Fluorobenzenesulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzenesulfonyl)aniline is an organic compound that features a sulfonyl group attached to a fluorobenzene ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzenesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or bromine and iron(III) bromide for bromination.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the fluorobenzene ring can yield nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
3-(4-Fluorobenzenesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzenesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzene ring can also participate in π-π interactions with aromatic residues in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring.
4-Fluorobenzenesulfonyl Chloride: A precursor used in the synthesis of 3-(4-Fluorobenzenesulfonyl)aniline.
Aniline: The parent compound with an amino group attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a fluorobenzene ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C12H10FNO2S |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10FNO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,14H2 |
InChI Key |
IZAGAIWMMVKBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.